molecular formula C12H5NO5 B047068 3-Nitro-1,8-naphthalic anhydride CAS No. 3027-38-1

3-Nitro-1,8-naphthalic anhydride

Cat. No. B047068
Key on ui cas rn: 3027-38-1
M. Wt: 243.17 g/mol
InChI Key: FLFLZYYDLIKGJQ-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a solution of 1,8-naphthalic anhydride (25 g, 0.13 mol) in conc. H2SO4 (100 mL) was added dropwise a solution of conc. HNO3 (7.85 g, 0.13 mol) in conc. H2SO4 (25 mL) at 0° C. After the addition was complete, the resulting mixture was allowed to warm to RT, stirred for 90 min and then poured into ice-H2O. The solid was filtered by suction, washed with H2O, and re-crystallized from glacial AcOH to yield 3-nitro-1,8-naphthalic anhydride (24.5 g). 1H NMR (300 MHz, CDCl3): δ 9.11 (s, 1H), 9.06 (s, 1H), 8.58 (d, J=7.5 Hz, 1H), 8.43 (d, J=7.8 Hz, 1H), 7.82 (t, J=7.8 Hz, 1H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11]([O:13][C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1.[N+:16]([O-])([OH:18])=[O:17]>OS(O)(=O)=O>[CH:1]1[CH:10]=[C:9]2[C:11]([O:13][C:14](=[O:15])[C:7]3=[C:8]2[C:3](=[CH:4][C:5]([N+:16]([O-:18])=[O:17])=[CH:6]3)[CH:2]=1)=[O:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
Name
Quantity
7.85 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The solid was filtered by suction
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
re-crystallized from glacial AcOH

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24.5 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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